Product packaging for 3-Hydroxy-2-methyl-6-nitropyridine(Cat. No.:CAS No. 15128-84-4)

3-Hydroxy-2-methyl-6-nitropyridine

Cat. No.: B083773
CAS No.: 15128-84-4
M. Wt: 154.12 g/mol
InChI Key: ADKGQXOAJMAJRS-UHFFFAOYSA-N
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Description

3-Hydroxy-2-methyl-6-nitropyridine, also known as this compound, is a useful research compound. Its molecular formula is C6H6N2O3 and its molecular weight is 154.12 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6N2O3 B083773 3-Hydroxy-2-methyl-6-nitropyridine CAS No. 15128-84-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-6-nitropyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c1-4-5(9)2-3-6(7-4)8(10)11/h2-3,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADKGQXOAJMAJRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401309734
Record name 2-Methyl-6-nitro-3-pyridinol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15128-84-4
Record name 2-Methyl-6-nitro-3-pyridinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15128-84-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-6-nitro-3-pyridinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401309734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Elucidation of Structure

The preparation of 3-Hydroxy-2-methyl-6-nitropyridine typically involves the nitration of a 3-hydroxy-6-methylpyridine precursor. A general method involves dissolving 3-hydroxy-6-methylpyridine in concentrated sulfuric acid, followed by the slow addition of fuming nitric acid at a reduced temperature. After the reaction is complete, the mixture is poured into ice, and the resulting precipitate is collected. This method, while effective, is an example of classical electrophilic aromatic substitution on a pyridine (B92270) ring that is activated by a hydroxyl group and deactivated by the nitrogen heteroatom.

More recent synthetic strategies have aimed to improve yields and reduce the use of harsh reagents. One such patented method involves the reaction of 3-hydroxypyridine with a metal nitrate and acetic anhydride google.com. This approach avoids the use of concentrated sulfuric and nitric acids, thereby mitigating issues with equipment corrosion and environmental impact, and has been reported to significantly increase the reaction yield google.com.

The molecular structure and vibrational assignments of this compound have been investigated using density functional theory (DFT), providing a theoretical basis for understanding its chemical behavior and spectroscopic properties chemicalbook.comsigmaaldrich.com.

Chemical and Physical Characteristics

Table 2: Spectroscopic Data for 3-Hydroxy-2-methyl-6-nitropyridine

Spectroscopic Technique Observed Data
¹H NMR (DMSO-d6, 300 MHz) δ: 2.44 (s, 3H), 7.52 (d, J = 8.5 Hz, 1H), 7.58 (d, J = 8.5 Hz, 1H) chemicalbook.com

| Mass Spectrum (ESI-Q1MS) | m/e 153 (M-H)⁻ chemicalbook.com |

The chemical reactivity of this compound makes it a useful synthetic intermediate. For example, it has been used in the synthesis of 3-methoxy-6-methyl-2-nitropyridine, demonstrating the reactivity of the hydroxyl group chemicalbook.comsigmaaldrich.com.

Spectroscopic and Structural Characterization Methodologies for 3 Hydroxy 2 Methyl 6 Nitropyridine

Infrared (IR) Spectroscopy

Experimentally recorded and assigned IR spectra for 3-Hydroxy-2-methyl-6-nitropyridine are not present in the scientific literature. As a result, a table of its characteristic vibrational frequencies and their corresponding functional group assignments cannot be compiled.

Raman Spectroscopy

No Raman spectroscopy data for this compound has been found in the surveyed literature. Therefore, a data table of Raman shifts and their assignments is not available.

Ultraviolet Visible Uv Vis Spectroscopy

There are no published UV-Vis absorption spectra for 3-Hydroxy-2-methyl-6-nitropyridine. Information regarding its maximum absorption wavelengths (λmax) and molar absorptivity in various solvents is not available.

Chiroptical Spectroscopy if Applicable for Chiral Derivatives

Prediction of Spectroscopic Parameters via Computational Methods

No specific data available in public research.

Molecular Dynamics Simulations for Conformational Analysis

No specific data available in public research.

Reaction Pathway and Transition State Analysis of this compound Transformations

No specific data available in public research.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

No specific data available in public research.

This compound as a Synthetic Building Block

The strategic placement of functional groups on the pyridine (B92270) ring makes this compound a valuable building block in organic synthesis. Chemists utilize this compound as a starting material to construct a wide array of more intricate molecular architectures.

Precursor for Advanced Organic Synthesis

As a precursor, this compound offers a platform for a variety of chemical transformations. The nitro group, being a strong electron-withdrawing group, activates the pyridine ring for certain reactions. It can also be reduced to an amino group, which then allows for a different set of chemical modifications. The hydroxyl group can be alkylated or acylated, and the methyl group can undergo oxidation or condensation reactions. This reactivity makes it a key intermediate in the synthesis of complex organic molecules. For instance, it was used in the synthesis of 3-methoxy-6-methyl-2-nitropyridine. sigmaaldrich.com

One common method for its preparation involves the nitration of 5-hydroxy-2-methylpyridine (B31158) using fuming nitric acid in concentrated sulfuric acid. prepchem.com Alternative synthesis routes aim to improve yield and reduce the use of harsh acids by employing reagents like metal nitrates. patsnap.com The ability to participate in various reactions such as oxidation, reduction, and substitution further underscores its utility as a versatile intermediate. chembk.com

Intermediate in Heterocyclic Chemistry

In the realm of heterocyclic chemistry, which focuses on ring structures containing atoms of at least two different elements, this compound serves as a crucial intermediate. cymitquimica.com Pyridine and its derivatives are fundamental components of many biologically active compounds. researchgate.netresearchgate.net The structure of this compound allows for the construction of fused heterocyclic systems and the introduction of diverse substituents onto the pyridine core. cymitquimica.com For example, nitrohetarenes like this compound are valuable synthetic intermediates due to the variety of possible chemical transformations they can undergo. mdpi.com

Medicinal Chemistry Relevance and Derivatization

The pyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds. nih.gov Consequently, derivatives of this compound are of significant interest in the pursuit of new therapeutic agents.

Scaffold Modification for Lead Compound Discovery

In drug discovery, a "lead compound" is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the target better. The core structure, or "scaffold," of this compound can be systematically modified to create a library of related compounds. These derivatives can then be screened for activity against various biological targets. For instance, modifications to a pyrazolopyridine scaffold, which shares structural similarities, have led to the discovery of potent and selective ligands for the cannabinoid type 2 receptor. mdpi.comresearchgate.net The pyridine nucleus is a target for developing compounds to address a wide range of biological issues. researchgate.net

Exploration of Bioisosteric Replacements

Bioisosterism is a strategy used in medicinal chemistry to design analogues of a lead compound by replacing atoms or groups of atoms with others that have similar physical or chemical properties, with the goal of enhancing the desired biological or physical properties of a compound without making significant changes in the chemical structure. The functional groups on this compound, such as the hydroxyl and methyl groups, can be replaced by bioisosteres to fine-tune the molecule's properties. For example, a hydroxyl group might be replaced by a fluorine atom or an amino group to alter its hydrogen bonding capacity and metabolic stability. cambridgemedchemconsulting.com This approach has been successfully applied to various heterocyclic scaffolds to improve their therapeutic potential. researchgate.net

Prodrug Strategies Incorporating this compound

A prodrug is an inactive or less active medication that is metabolized into an active form within the body. nih.gov The this compound scaffold can be incorporated into a prodrug design. For instance, the hydroxyl group can be esterified or etherified with a promoiety that improves properties such as solubility or permeability. nih.govnih.gov Once administered, this promoiety would be cleaved by enzymes to release the active drug. This strategy is widely used to overcome challenges in drug development, such as poor solubility, and has been successfully applied to a variety of drug classes. nih.gov

Material Science Applications of this compound Derivatives

The exploration of this compound and its derivatives has unveiled their potential in the realm of material science. The inherent functionalities of this compound serve as a robust platform for creating advanced materials with tailored optical and coordination properties.

Optoelectronic Properties of Functionalized Analogs

Recent research has highlighted the promising nonlinear optical (NLO) properties of this compound, specifically its isomer 3-hydroxy-6-methyl-2-nitropyridine (B146962) (3H6M2NP). Single crystals of 3H6M2NP, grown by the slow evaporation solution growth technique, have been identified as a novel third-order nonlinear optical material. researchgate.net These crystals are transparent in the visible region and exhibit notable luminescence. researchgate.net

A study using the Z-scan technique determined the third-order nonlinear optical susceptibility of the grown crystal. researchgate.net The investigation into its NLO properties revealed a hyperpolarizability value that is 2.9 times greater than that of urea, a standard reference material in nonlinear optics. researchgate.net This significant finding underscores the potential of 3H6M2NP derivatives in the development of optoelectronic devices. The molecular structure was optimized, and ab initio calculations were performed to support the experimental findings. researchgate.net

Nonlinear Optical Properties of 3-Hydroxy-6-methyl-2-nitropyridine

PropertyValueReference
Third-Order Nonlinear Optical Susceptibility (χ³)2.616 × 10⁻⁸ esu researchgate.net

Polymer Chemistry and Coordination Compounds

While the direct incorporation of this compound into polymers is an area requiring further exploration, its structure is highly conducive to the formation of coordination compounds and metal-organic frameworks. The hydroxyl and nitro groups, along with the pyridine nitrogen, can act as coordination sites for metal ions.

The synthesis of metal complexes with ligands derived from similar pyridine structures has been well-documented. For instance, research on the complexation of 2-hydroxy-6-methylpyridine-3-carboxylic acid with various divalent transition metals has shown a stability order of Cu > Zn > Fe > Ni > Co > Mn. nih.gov This indicates a strong potential for this compound to form stable complexes with a range of metals.

Furthermore, the reduction of the nitro group in 3-hydroxy-6-methyl-2-nitropyridine to an amino group yields 2-amino-3-hydroxy-6-methylpyridine. prepchem.com This derivative has been successfully used to synthesize new transition metal complexes, including those of cobalt, copper, palladium, iron, ruthenium, and rhodium. researchgate.net In these complexes, the ligand coordinates to the central metal ion through the deprotonated hydroxy oxygen and the amino nitrogen. researchgate.net These findings suggest that this compound is a valuable precursor for creating a diverse array of coordination compounds with potential applications in materials science.

Potential in Agrochemical Research and Development

In the field of agricultural chemistry, this compound has been identified as a compound of interest. It is utilized in the formulation of agrochemicals, where it can enhance the efficacy of both pesticides and herbicides, contributing to improved crop yields and protection. chemimpex.com The stability of this compound and its compatibility with various solvents make it a versatile component in different agricultural formulations. chemimpex.com

The development of novel herbicides is an ongoing area of research, with pyridine derivatives being a key focus. For example, a series of new 6-alkoxy(aryloxy) multisubstituted pyridine derivatives have been synthesized and shown to possess moderate herbicidal activities against certain weeds with notable selectivity. ccspublishing.org.cn Similarly, novel pyridazine (B1198779) derivatives have been synthesized and evaluated for their bleaching and herbicidal activities. bohrium.com While specific studies detailing the large-scale application of this compound as a primary active ingredient in commercial agrochemicals are not widely available, its role as a synergistic component and a building block for more complex agrochemical agents is recognized. chemimpex.comeuropa.eu

Catalyst Design and Ligand Synthesis Utilizing this compound

The functional groups of this compound make it an excellent candidate for ligand synthesis and the subsequent design of novel catalysts. The pyridine nitrogen and the hydroxyl group can act as coordination sites, and further functionalization can introduce additional donor atoms, leading to multidentate ligands.

A key strategy for creating new ligands from this compound involves the chemical modification of its functional groups. As previously mentioned, the nitro group can be reduced to an amino group to produce 2-amino-3-hydroxy-6-methylpyridine. prepchem.com This resulting aminopyridine derivative is a bidentate ligand capable of forming stable complexes with various transition metals. researchgate.net The synthesis of Schiff-base metal complexes derived from 2-aminopyridine (B139424) has been shown to yield effective catalysts for organic reactions such as the Claisen–Schmidt condensation. mdpi.com

The catalytic activity of such metal complexes is an area of active investigation. For instance, chiral Cu(II) and Ni(II) salen complexes have been synthesized and their catalytic activity evaluated in asymmetric alkylation reactions. nih.gov The electronic properties of the ligands, which can be tuned by the substituents on the pyridine ring, play a crucial role in the catalytic performance of the metal complexes. The synthesis of new families of Cu(II) and Ni(II) salen complexes and their characterization through various physicochemical methods have been reported, demonstrating their potential as catalysts. nih.gov These examples highlight the strategic importance of this compound as a foundational molecule for developing sophisticated ligands and catalysts for a range of chemical transformations.

Biological Activity and Mechanistic Investigations of 3 Hydroxy 2 Methyl 6 Nitropyridine and Its Derivatives

In Vitro Biological Screening Methodologies

The initial evaluation of the biological potential of 3-Hydroxy-2-methyl-6-nitropyridine and its derivatives involves a battery of in vitro screening assays. These methods are essential for identifying promising compounds for further development.

Commonly employed screening methodologies include:

Antimicrobial Susceptibility Testing: The antimicrobial activity of nitropyridine derivatives is often assessed using broth microdilution or agar (B569324) diffusion methods to determine the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi. For instance, certain pyridoxazinone derivatives synthesized from 3-hydroxy-2-nitropyridine (B88870) have been evaluated for their activity against Candida albicans, Candida glabrata, Candida tropicalis, Enterococcus faecalis, and Staphylococcus aureus. nih.gov

Anticancer Screening: The cytotoxic effects of these compounds on cancer cell lines are frequently evaluated using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or the sulforhodamine B (SRB) assay. These assays measure cell viability and proliferation. For example, nitropyridine-linked 4-arylidenethiazolidin-4-ones were tested against MCF-7 (human breast adenocarcinoma) and HepG2 (human liver cancer) cell lines. nih.gov

Enzyme Inhibition Assays: To identify specific molecular targets, nitropyridine derivatives are screened against a variety of enzymes. The inhibitory activity is typically quantified by measuring the concentration of the compound required to inhibit 50% of the enzyme's activity (IC50).

Enzyme Inhibition Studies and Target Engagement

Several nitropyridine derivatives have demonstrated potent inhibitory activity against a range of enzymes, highlighting their therapeutic potential.

Notable examples of enzyme inhibition by nitropyridine derivatives include:

Janus Kinase 2 (JAK2): A series of nitropyridine derivatives have been synthesized and shown to inhibit JAK2, a non-receptor tyrosine kinase involved in signal transduction pathways that regulate cell growth and differentiation. The most potent of these compounds exhibited IC50 values in the range of 8.5–12.2 µM. nih.gov

Glycogen Synthase Kinase-3 (GSK3): Novel heterocyclic compounds derived from 2,6-dichloro-3-nitropyridine (B41883) have been identified as potent inhibitors of GSK3, a key enzyme in various cellular processes, including metabolism and apoptosis. The most active compound in this series had an IC50 of 8 nM. nih.gov

Urease and Chymotrypsin (B1334515): A 5-nitropyridin-2-yl derivative of Meldrum's acid has been shown to exhibit dual inhibitory activity against chymotrypsin and urease, with IC50 values of 8.67 ± 0.1 μM and 29.21 ± 0.98 μM, respectively. nih.gov Urease inhibitors are of interest for treating gastric diseases. nih.gov

Protoporphyrinogen (B1215707) Oxidase: Pyridyloxy-substituted acetophenone (B1666503) oxime ethers derived from nitropyridines have been tested for their inhibitory activity against protoporphyrinogen oxidase, a target for herbicides. These compounds showed moderate activity with IC50 values ranging from 3.11 to 4.18 μM. nih.gov

HIV-1 Enzymes: A nitropyridine fused with a furoxan ring, 4-aza-6-nitrobenzofuroxan, has been studied as a dual inhibitor of two HIV-1 enzymes: integrase and the RNase H domain of reverse transcriptase. nih.gov

Target Engagement is confirmed through various biophysical and biochemical techniques. These can include thermal shift assays, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) to measure direct binding of the compound to the target enzyme.

Nitropyridine Derivative ClassEnzyme TargetReported Activity (IC50)
Substituted Nitropyridine Carboxylic Acids/SulfamidesJanus Kinase 2 (JAK2)8.5–12.2 µM
Heterocycles from 2,6-dichloro-3-nitropyridineGlycogen Synthase Kinase-3 (GSK3)8 nM (most active)
5-Nitropyridin-2-yl derivative of Meldrum's acidChymotrypsin8.67 ± 0.1 μM
5-Nitropyridin-2-yl derivative of Meldrum's acidUrease29.21 ± 0.98 μM
Pyridyloxy-substituted acetophenone oxime ethersProtoporphyrinogen Oxidase3.11–4.18 μM
4-Aza-6-nitrobenzofuroxanHIV-1 Integrase (Strand Transfer)190 ± 30 μM
4-Aza-6-nitrobenzofuroxanHIV-1 Integrase (3' Processing)60 ± 15 μM
4-Aza-6-nitrobenzofuroxanHIV-1 RNase H90 ± 20 μM

Receptor Binding Assays and Ligand-Protein Interactions

Understanding the interactions between nitropyridine derivatives and their protein targets is crucial for rational drug design. While specific receptor binding assays for this compound are not detailed in the literature, the principles of ligand-protein interactions can be inferred from studies of similar small molecules.

Key types of interactions that govern ligand binding include:

Hydrophobic Interactions: These are the most common interactions in protein-ligand complexes and involve contacts between nonpolar atoms. nih.gov The methyl group on the pyridine (B92270) ring of this compound would likely participate in such interactions within a receptor's binding pocket.

Hydrogen Bonds: The hydroxyl and nitro groups of this compound are capable of forming hydrogen bonds with amino acid residues in a protein, which are critical for binding affinity and specificity. nih.gov

π-Stacking Interactions: The aromatic pyridine ring can engage in π-stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and histidine in the protein's binding site. nih.gov

Salt Bridges: If the ligand or protein has charged groups, salt bridges can form, contributing significantly to the binding energy. nih.gov

Computational methods like molecular docking and molecular dynamics simulations are often used to predict the binding mode of ligands like this compound to their protein targets and to visualize these key interactions.

Cell-Based Assays and Cytotoxicity Evaluation

Cell-based assays are fundamental for assessing the biological effects of compounds in a more physiologically relevant context than biochemical assays. For nitropyridine derivatives, these assays are primarily used to evaluate their cytotoxic and other cellular effects.

Cytotoxicity Assays: The in vitro cytotoxicity of novel pyridine derivatives is a common starting point. For example, certain 4,4'-bipyridine (B149096) derivatives have shown high cytotoxic activity against both HepG-2 (human liver cancer) and MCF-7 (human breast cancer) cell lines. nih.govresearchgate.net Similarly, nitropyridine-linked 4-arylidenethiazolidin-4-ones have demonstrated selective cytotoxicity, with one derivative being particularly active against MCF-7 cells (IC50 of 6.41 μM) and another against HepG2 cells (IC50 of 7.63 μM). nih.gov

Reactive Oxygen Species (ROS) Production: The nitro group in nitropyridine derivatives can undergo metabolic reduction, potentially leading to the generation of reactive oxygen species (ROS). Assays using fluorescent probes like DCFDA (2',7'-dichlorofluorescin diacetate) are used to quantify intracellular ROS levels. Studies on related nitrofurans have shown that while they can generate ROS, this may not be the sole mechanism of their cytotoxicity. nih.gov

Nitropyridine DerivativeCell LineAssay TypeResult (IC50)
4,4'-Bipyridine derivative 9aHepG-2CytotoxicityHigh Activity
4,4'-Bipyridine derivative 9aMCF-7CytotoxicityHigh Activity
4,4'-Bipyridine derivative 9bHepG-2CytotoxicityHigh Activity
4,4'-Bipyridine derivative 9bMCF-7CytotoxicityHigh Activity
Nitropyridine linked 4-arylidenethiazolidin-4-one (35a)MCF-7Cytotoxicity6.41 μM
Nitropyridine linked 4-arylidenethiazolidin-4-one (35d)HepG2Cytotoxicity7.63 μM

Mechanistic Studies of Observed Biological Effects

Elucidating the mechanism of action is a critical step in the development of any new therapeutic agent. For nitropyridine derivatives, several mechanisms have been proposed based on their observed biological effects.

Enzyme Inhibition: As detailed in section 7.2, a primary mechanism for many nitropyridine derivatives is the direct inhibition of specific enzymes that are critical for disease pathogenesis. nih.gov

Redox Cycling and Oxidative Stress: The nitroaromatic structure of these compounds allows them to undergo one-electron reduction by cellular reductases. The resulting nitro radical anion can then be re-oxidized by molecular oxygen, generating superoxide (B77818) radicals and other reactive oxygen species (ROS). This redox cycling can lead to oxidative stress and cellular damage. However, some studies on related nitrofurans suggest that cytotoxicity can also occur through nitro-reduction independent pathways. nih.gov

DNA Damage: Some nitropyridine-N-oxides are considered genotoxic because they can interfere with enzymes involved in DNA replication, leading to DNA damage. chempanda.com

Modulation of Signaling Pathways: By inhibiting kinases like JAK2 and GSK3, nitropyridine derivatives can modulate intracellular signaling pathways that control cell proliferation, survival, and inflammation. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of lead compounds. For nitropyridine derivatives, SAR studies have provided valuable insights into the structural features required for their biological activity.

Substitution Pattern on the Pyridine Ring: The position and nature of substituents on the pyridine ring have a profound impact on biological activity. For example, in the synthesis of 2-styryl-3-nitropyridines, the electronic effects of substituents on the styryl moiety and the steric effects of the nucleophile were found to influence the regioselectivity of nucleophilic aromatic substitution reactions. mdpi.com

Role of the Nitro Group: The nitro group is often crucial for the observed biological activity, likely due to its electron-withdrawing nature and its ability to participate in redox cycling. chempanda.com However, its position on the pyridine ring can significantly affect reactivity and biological effects.

Modifications for Improved Potency: In the development of GSK3 inhibitors, successive substitution of the two chlorine atoms in 2,6-dichloro-3-nitropyridine with different chemical groups allowed for the fine-tuning of inhibitory potency. nih.gov Similarly, for nitropyridine-linked 4-arylidenethiazolidin-4-ones, the nature of the substituent on the arylidene ring determined the selectivity and potency of their anticancer activity. nih.gov

These SAR studies guide the rational design of new analogs with improved therapeutic profiles.

Future Research Directions and Outlook in 3 Hydroxy 2 Methyl 6 Nitropyridine Chemistry

Development of More Efficient and Selective Synthetic Routes

While methods for the synthesis of nitropyridines and substituted pyridines exist, the development of more efficient, selective, and sustainable synthetic routes for 3-Hydroxy-2-methyl-6-nitropyridine remains a key area for future research. rsc.orgnih.govprepchem.com Current approaches often involve harsh conditions, such as the use of concentrated sulfuric and nitric acids, which can lead to environmental concerns and the formation of undesired isomers. prepchem.comgoogle.com Future investigations should focus on several key areas to improve upon existing methodologies.

One promising avenue is the exploration of catalyst-mediated synthesis . The use of both homogeneous and heterogeneous catalysts, including magnetic nanoparticles, could offer milder reaction conditions, higher yields, and improved regioselectivity. nih.govrsc.org For instance, the development of a catalyst that can direct the nitration of 5-hydroxy-2-methylpyridine (B31158) specifically to the 6-position would be a significant advancement. Another area of focus should be on multicomponent reactions (MCRs) . rsc.orgnih.gov Designing a one-pot MCR that assembles the this compound core from simple, readily available starting materials would significantly enhance the efficiency of its synthesis. nih.gov

Furthermore, the application of flow chemistry and microwave-assisted synthesis could lead to faster reaction times, improved scalability, and enhanced safety profiles. nih.gov These modern synthetic techniques offer precise control over reaction parameters, which can be crucial for optimizing the synthesis of highly functionalized molecules like this compound. The development of a robust and scalable synthesis is a critical first step towards enabling broader research into its properties and applications.

A comparative table of potential synthetic strategies is presented below:

Synthetic StrategyPotential AdvantagesKey Research Focus
Catalyst-Mediated Synthesis Milder conditions, higher selectivity, catalyst recyclability. nih.govrsc.orgDevelopment of regioselective catalysts for nitration.
Multicomponent Reactions (MCRs) High atom economy, operational simplicity, rapid access to complexity. rsc.orgnih.govDesign of novel MCRs for pyridine (B92270) ring formation.
Flow Chemistry Enhanced safety, scalability, precise process control.Optimization of reaction conditions in a continuous flow system.
Microwave-Assisted Synthesis Reduced reaction times, increased yields. nih.govExploration of solvent and base combinations under microwave irradiation.

Exploration of Novel Reactivity and Catalytic Applications

The unique electronic nature of this compound, arising from the interplay of its functional groups, suggests a rich and underexplored reactivity profile. Future research should aim to systematically investigate the chemical transformations of this molecule, which could lead to the discovery of novel reactions and the development of new catalytic applications.

The nitro group, being a strong electron-withdrawing group, activates the pyridine ring for nucleophilic aromatic substitution . nih.gov The selective reduction of the nitro group to an amino group would provide access to 3-amino-5-hydroxy-2-methylpyridine, a valuable building block for the synthesis of other complex molecules. researchgate.net The partial reduction to a hydroxylamine (B1172632) or nitroso derivative could also be explored, potentially leading to new classes of compounds with interesting biological activities. mdpi.comresearchgate.net

The hydroxyl group, on the other hand, can act as a directing group for electrophilic aromatic substitution and can be derivatized to modulate the compound's properties. nih.gov Furthermore, the tautomeric equilibrium between the hydroxy-pyridine and pyridone forms could be investigated in detail, as this can significantly influence the molecule's reactivity and its potential to act as a ligand in coordination chemistry. wikipedia.org

The potential for this compound and its derivatives to act as catalysts is another exciting area of research. The pyridine nitrogen and the hydroxyl oxygen can coordinate to metal centers, making these compounds potential ligands for a variety of catalytic transformations. unimi.it For instance, metal complexes of this ligand could be explored for their catalytic activity in C-C and C-X bond-forming reactions. The chiral environment that could be created by introducing a chiral center in a substituent could also be exploited for asymmetric catalysis.

Expansion of Biological Activity Profiling and Target Identification

Pyridine and nitropyridine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govnih.govresearchgate.net Given this precedent, it is highly probable that this compound and its derivatives also possess interesting pharmacological properties. A systematic and comprehensive biological activity profiling of this compound is therefore a crucial future research direction.

Initial screening should encompass a broad range of assays to identify any potential antimicrobial (antibacterial and antifungal), anticancer , and anti-inflammatory activities. nih.gov Should any significant activity be observed, further studies should focus on determining the mechanism of action and identifying the specific molecular targets. This could involve techniques such as target-based screening, affinity chromatography, and proteomics.

The synthesis of a focused library of derivatives of this compound would be instrumental in establishing structure-activity relationships (SAR) . mdpi.com By systematically modifying the substituents on the pyridine ring, it would be possible to optimize the biological activity and selectivity of the lead compound. For example, the nitro group could be replaced with other electron-withdrawing groups, and the methyl group could be substituted with other alkyl or aryl groups to explore the impact of these changes on the compound's pharmacological profile.

Research AreaKey ObjectivesMethodologies
Initial Biological Screening Identify potential antimicrobial, anticancer, and anti-inflammatory activities.In vitro assays against a panel of bacteria, fungi, and cancer cell lines.
Target Identification Determine the molecular targets and mechanism of action.Affinity chromatography, proteomics, target-based screening.
Structure-Activity Relationship (SAR) Studies Optimize biological activity and selectivity.Synthesis and screening of a focused library of derivatives. mdpi.com

Integration into Supramolecular Chemistry and Nanomaterials

The ability of this compound to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, makes it an attractive building block for the construction of supramolecular assemblies and functional nanomaterials. researchgate.netnih.govnih.govrsc.orgrsc.org The hydroxyl group and the pyridine nitrogen are excellent hydrogen bond donors and acceptors, respectively, which can be exploited to form well-defined supramolecular structures. nih.govrsc.org

Future research could focus on the co-crystallization of this compound with other molecules to form cocrystals with tailored physical and chemical properties. researchgate.net The nitro group can also participate in halogen bonding, further expanding the possibilities for designing complex supramolecular architectures. nih.gov The formation of zwitterionic species through reaction with suitable acids could also lead to novel supramolecular building blocks. rsc.org

In the realm of nanomaterials , this compound could be used as a capping agent or a functionalizing ligand for the synthesis of metal and metal oxide nanoparticles. mdpi.com The pyridine moiety can coordinate to the surface of nanoparticles, providing stability and introducing specific functionalities. The resulting hybrid nanomaterials could find applications in catalysis, sensing, and drug delivery. The inherent biological activity of the pyridine derivative could also be imparted to the nanomaterial, creating multifunctional nanosystems.

Advanced Computational Modeling for Property Prediction and Design

Computational chemistry offers a powerful toolkit for predicting the properties of molecules and for guiding the design of new compounds with desired characteristics. tandfonline.comresearchgate.netnih.govacs.org In the context of this compound, advanced computational modeling can play a pivotal role in several areas of future research.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of the molecule. tandfonline.comresearchgate.netchemicalbook.comsigmaaldrich.com This can provide valuable insights into its reaction mechanisms and help in the design of more efficient synthetic routes. DFT can also be used to predict the stability of different tautomeric forms and to understand the nature of the non-covalent interactions that govern its supramolecular chemistry.

Molecular docking and molecular dynamics (MD) simulations can be used to predict the binding affinity of this compound and its derivatives to potential biological targets. mdpi.com This can help in prioritizing compounds for synthesis and biological testing, thereby accelerating the drug discovery process. Computational methods can also be used to predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of these compounds, which is crucial for their development as therapeutic agents. nih.gov

Furthermore, computational modeling can be used to design new derivatives of this compound with enhanced properties. For example, by systematically varying the substituents on the pyridine ring in silico, it is possible to identify new compounds with improved biological activity, better catalytic performance, or enhanced ability to form specific supramolecular assemblies.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-Hydroxy-2-methyl-6-nitropyridine, and how can intermediates be optimized?

  • Methodology : Synthesis typically involves nitration and hydroxylation of pyridine derivatives. For example, nitration at the 6-position of 3-hydroxy-2-methylpyridine can yield the target compound. Intermediate optimization requires controlling reaction conditions (e.g., temperature, stoichiometry of HNO₃/H₂SO₄) to minimize byproducts like over-nitrated species. Downstream products such as 3-methoxy-6-methyl-2-nitropyridine (via methylation) suggest using protective groups (e.g., methyl ethers) to stabilize reactive hydroxyl groups during synthesis .
  • Key Characterization : Monitor reaction progress via TLC and confirm structures using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS).

Q. How can density functional theory (DFT) be applied to predict the molecular structure and vibrational modes of this compound?

  • Methodology : Use hybrid functionals (e.g., B3LYP) with basis sets like 6-311++G(d,p) to compute equilibrium geometry and vibrational frequencies. Studies on similar nitropyridines show that DFT accurately reproduces experimental IR/Raman spectra when exact exchange terms are included to correct electron correlation .
  • Validation : Compare computed vibrational assignments (e.g., O–H stretching at ~3200 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹) with experimental spectra. Discrepancies >5% may require adjusting functional parameters .

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

  • Methodology :

  • Recrystallization : Use ethanol/water mixtures (70:30 v/v) to exploit solubility differences.
  • Column Chromatography : Employ silica gel with ethyl acetate/hexane (1:4) for polar byproduct separation.
    • Purity Assessment : Validate via HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis (lit. mp 106–107°C) .

Advanced Research Questions

Q. How do solvent effects influence the tautomeric equilibrium of this compound?

  • Methodology : Perform UV-Vis and NMR titrations in solvents of varying polarity (e.g., DMSO vs. chloroform). The keto-enol equilibrium is sensitive to hydrogen bonding: polar aprotic solvents stabilize the enol form (O–H⋯O–N intramolecular H-bonding), while protic solvents favor the keto tautomer. Computational studies (e.g., COSMO-RS solvation model) can predict tautomer populations .
  • Data Interpretation : Compare experimental λ_max shifts (e.g., ~350 nm for enol vs. ~310 nm for keto) with DFT-derived excitation energies .

Q. What mechanistic pathways explain the nitro group’s electronic effects in substitution reactions involving this compound?

  • Methodology :

  • Electrophilic Substitution : The nitro group at C6 deactivates the ring, directing electrophiles to the C4 position. Kinetic studies (e.g., bromination rates) can quantify activation barriers.
  • Nucleophilic Aromatic Substitution : Requires electron-withdrawing groups (e.g., NO₂) to facilitate attack at C2 or C4. Use Hammett plots to correlate substituent effects with reaction rates .
    • Contradictions : If experimental yields contradict computational predictions (e.g., unexpected regioselectivity), re-evaluate transition-state geometries using M06-2X functional .

Q. How can contradictions in spectroscopic data (e.g., NMR chemical shifts) between experimental and computational results be resolved?

  • Methodology :

  • Error Sources : Check for solvent effects (neglected in gas-phase DFT), relativistic effects (critical for heavy atoms), or anharmonic vibrational contributions.
  • Calibration : Apply scaling factors to computed chemical shifts (e.g., 0.96–0.98 for ¹H NMR) or use solvent-specific reference standards. Studies on similar pyridines show that including exact exchange in functionals (e.g., B3LYP) reduces deviations in ¹³C NMR predictions .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • Hazard Mitigation :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation (H333 hazard) .
    • Waste Disposal : Neutralize acidic byproducts (e.g., HNO₃ residues) with sodium bicarbonate before transferring to hazardous waste containers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.